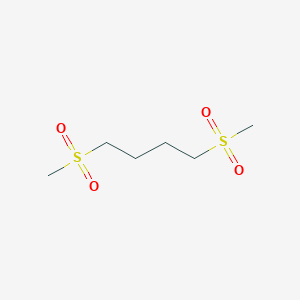
1,4-Bis(methylsulfonyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(methylsulfonyl)butane is an organic compound with the molecular formula C6H14O4S2. It is characterized by the presence of two methylsulfonyl groups attached to a butane backbone.
Méthodes De Préparation
1,4-Bis(methylsulfonyl)butane can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dibromobutane with sodium methylsulfonate under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,4-Bis(methylsulfonyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups under specific conditions.
Substitution: The methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Bis(methylsulfonyl)butane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4-Bis(methylsulfonyl)butane involves its interaction with molecular targets and pathways. In biological systems, the compound can undergo tautomerization, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including anticancer activity . The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.
Comparaison Avec Des Composés Similaires
1,4-Bis(methylsulfonyl)butane can be compared with other similar compounds, such as:
1,4-Butanediol dimethanesulfonate: This compound has similar structural features but differs in its reactivity and applications.
1,4-Dimethanesulfonoxybutane: Another related compound with distinct chemical properties and uses.
Propriétés
Numéro CAS |
7040-87-1 |
|---|---|
Formule moléculaire |
C6H14O4S2 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
1,4-bis(methylsulfonyl)butane |
InChI |
InChI=1S/C6H14O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h3-6H2,1-2H3 |
Clé InChI |
PBIMIEGCHKDDMF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCCCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





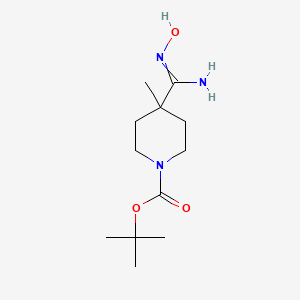
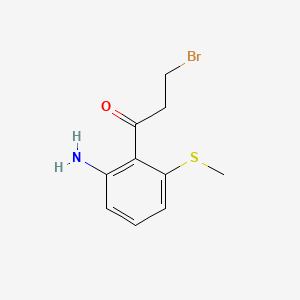
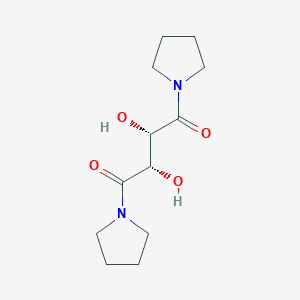

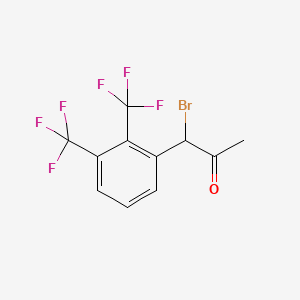
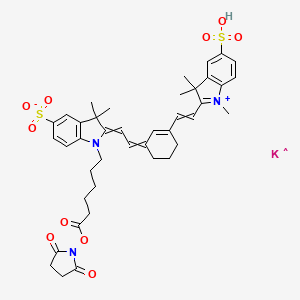
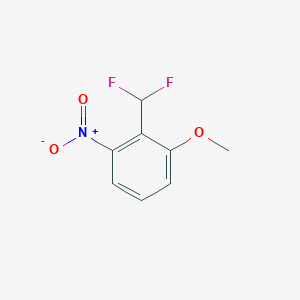

![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)


